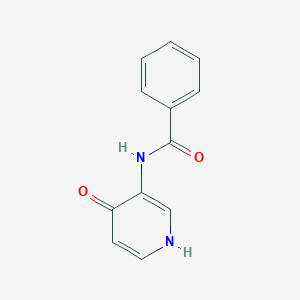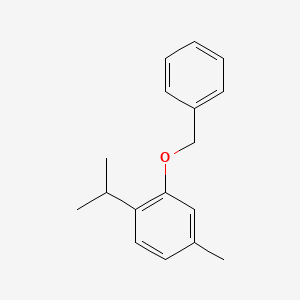
Ether, benzyl thymyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, benzyl thymyl, is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups Benzyl thymyl ether is derived from thymol, a phenolic monoterpenoid obtained from thyme oil, and benzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including benzyl thymyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For benzyl thymyl ether, thymol is reacted with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For benzyl thymyl ether, the Williamson ether synthesis remains the preferred method due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl thymyl ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Substitution: Strong acids like HI or HBr are used for the cleavage of ethers.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
Benzyl thymyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its antimicrobial properties.
Industry: Used in the formulation of perfumes, flavors, and other consumer products due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of benzyl thymyl ether is primarily attributed to its thymol component. Thymol exerts its effects by interacting with cellular membranes, leading to increased permeability and disruption of cellular processes. It also inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death . Thymol has been shown to interact with synaptic neural functions and block the action of neuronal sodium channels, contributing to its antimicrobial and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thymol: A phenolic monoterpenoid with similar antimicrobial properties.
Carvacrol: An isomer of thymol with potent antibacterial and antifungal activities.
Eugenol: A phenolic compound with antiseptic and analgesic properties.
Uniqueness
Benzyl thymyl ether is unique due to its combined properties derived from both thymol and benzyl alcohol. This combination enhances its antimicrobial efficacy and makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
69455-01-2 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
Clave InChI |
CKYBMTWLNJHOLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


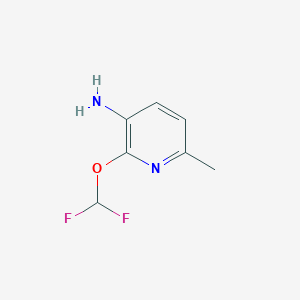
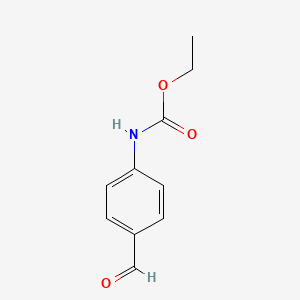
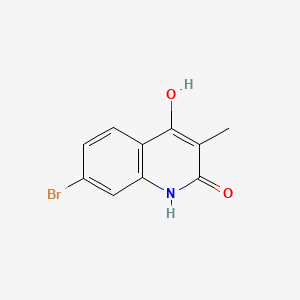
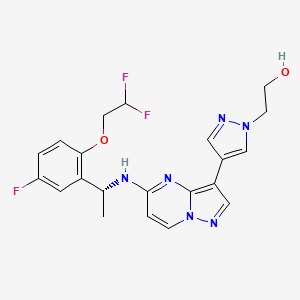
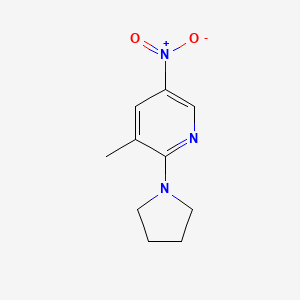
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)


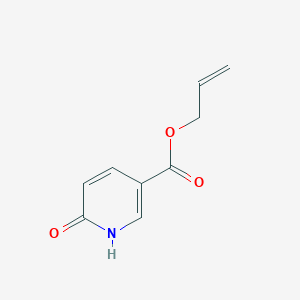


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
